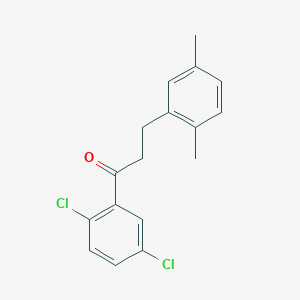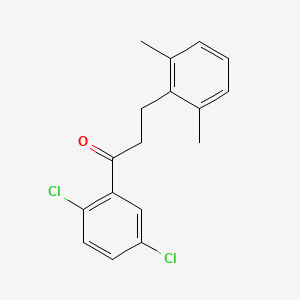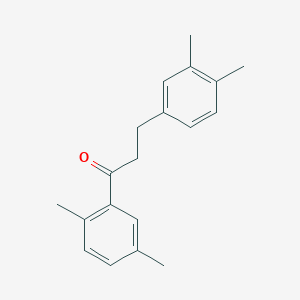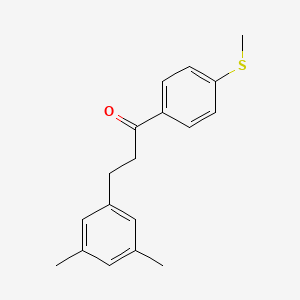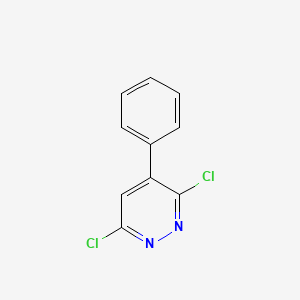
3,6-Dichloro-4-phenylpyridazine
説明
3,6-Dichloro-4-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 3,6-Dichloro-4-phenylpyridazine, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves Cu (II)-catalyzed aerobic 6-endo-trig cyclizations . More detailed synthesis methods can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-4-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a phenyl group . The average mass of the molecule is 225.074 Da .Physical And Chemical Properties Analysis
3,6-Dichloro-4-phenylpyridazine is an off-white to brownish crystalline powder . Its molecular weight is 225.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Acetylcholinesterase Inhibitors
Researchers Contreras et al. (2001) explored the design and synthesis of pyridazine analogues, including compounds similar to 3,6-Dichloro-4-phenylpyridazine, as acetylcholinesterase (AChE) inhibitors. These compounds showed promise in enhancing AChE-inhibitory activity and selectivity, indicating potential applications in treating conditions like Alzheimer's disease (Contreras et al., 2001).
Insecticidal Activity
Wu et al. (2012) synthesized a series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on pyridazine frameworks. These compounds demonstrated significant insecticidal activities, especially against Plutella xylostella, a common pest in agriculture (Wu et al., 2012).
Solvent-Free Fluorination Catalyst
Marque et al. (2004) investigated the use of 3-Chloro-6-phenylpyridazine in a solvent-free fluorination process under phase transfer catalysis. This method enhanced yields and selectivities for chlorine-fluorine exchanges, showcasing an efficient approach for halogen exchange reactions (Marque et al., 2004).
Vibrational Spectral Analysis
Prabavathi et al. (2015) conducted a vibrational spectral analysis of molecules like 3,6-dichloro-4-methylpyridazine, providing insights into their molecular structure and potential for non-linear optical (NLO) behavior applications (Prabavathi et al., 2015).
Organometallic Chemistry
Research by Prasad et al. (2010) into 3,6-bis(2-pyridyl)-4-phenylpyridazine complexes with platinum group metals revealed insights into ligand binding modes, vital for developing new organometallic compounds with potential applications in catalysis and material science (Prasad et al., 2010).
Microbial Activity
Chaudhari et al. (2007) explored the synthesis of various triazine derivatives, related to the pyridazine framework. These compounds were tested for microbial activity, indicating their potential use in developing new antimicrobial agents (Chaudhari et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, 3,6-Dichloro-4-methylpyridazine, indicates that it may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 3,6-Dichloro-4-phenylpyridazine.
特性
IUPAC Name |
3,6-dichloro-4-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANUHPTLLPFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-phenylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




